-](/img/structure/B12860689.png)
Methanone, [3,5-bis(chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is a complex organic compound with the molecular formula C24H23Cl2O2P It is characterized by the presence of chloromethyl and trimethylphenyl groups attached to a diphenylphosphinyl methanone core
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of acidic catalysts such as zinc chloride (ZnCl2) to facilitate the chloromethylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrochloric acid in the presence of a catalyst. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified through crystallization or distillation techniques to achieve the required purity for industrial applications.
化学反応の分析
Types of Reactions
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of the diphenylphosphinyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.
科学的研究の応用
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- involves its interaction with molecular targets through its chloromethyl and diphenylphosphinyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of enzyme activity and protein function.
類似化合物との比較
Similar Compounds
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Another methanone derivative with hydroxyl and methoxy groups.
Di(1H-tetrazol-5-yl)methanone oxime:
5,5′-(Hydrazonomethylene)bis(1H-tetrazole): A compound with similar energetic properties.
Uniqueness
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is unique due to its combination of chloromethyl and diphenylphosphinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
特性
分子式 |
C24H23Cl2O2P |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
[3,5-bis(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone |
InChI |
InChI=1S/C24H23Cl2O2P/c1-16-21(14-25)17(2)23(18(3)22(16)15-26)24(27)29(28,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13H,14-15H2,1-3H3 |
InChIキー |
CBFDSKXPEIGVNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


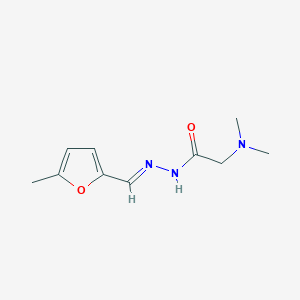
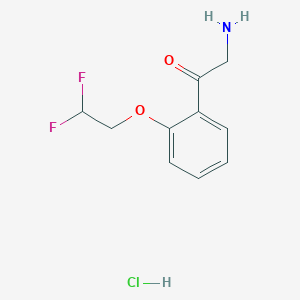
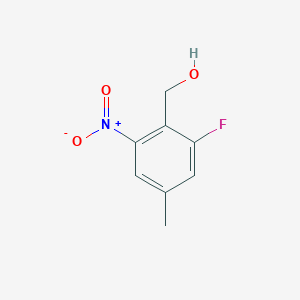
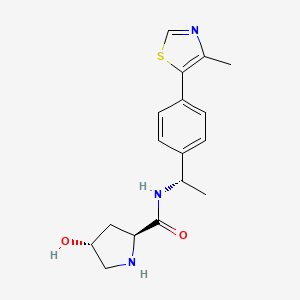
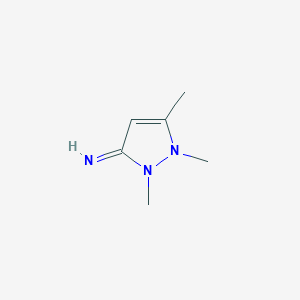
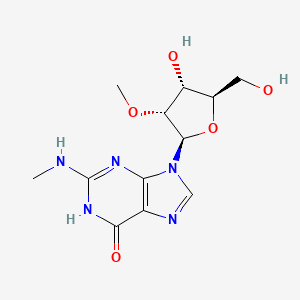
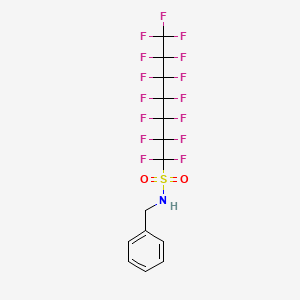
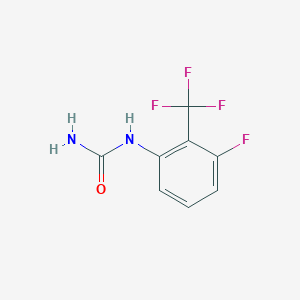
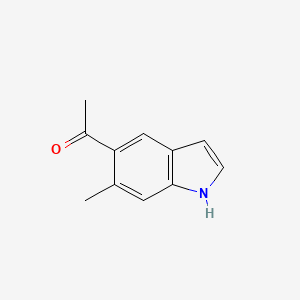
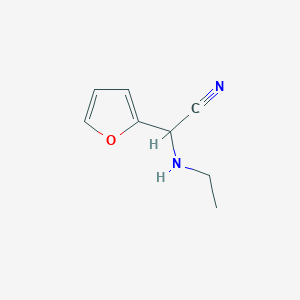
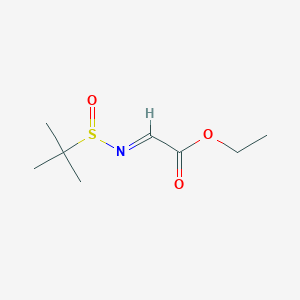
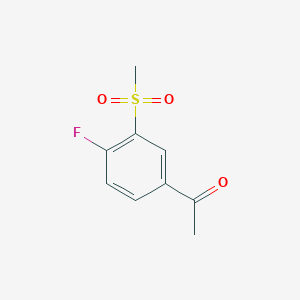
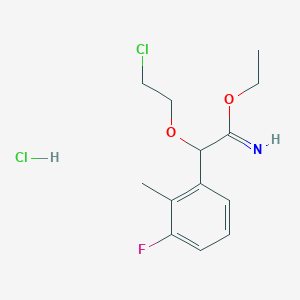
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
